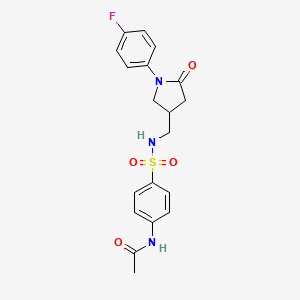
N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20FN3O4S and its molecular weight is 405.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Research has shown interest in the antimicrobial applications of compounds bearing a sulfamoyl moiety. A study by Darwish et al. (2014) involved the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety aimed for use as antimicrobial agents. The synthesized compounds were evaluated for both their in vitro antibacterial and antifungal activities and showed promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antifungal Activity
Ugwu and Okoro (2014) synthesized a series of N-pyridin-2-yl substituted acetamides with a focus on their antifungal activities. These compounds were found to exhibit better antifungal activity than fluconazole, the reference drug, against Candida albican and Aspergillus niger. Compound 5d showed significant activity against Candida albicans, and compound 2b was most active against Aspergillus niger (Ugwu & Okoro, 2014).
Chemical Structure Elucidation
Paventi, Chan, and Hay (1996) provided a spectroscopic and magnetic resonance elucidation of the structure of a polymer derived from interactions involving a bis(4-fluorophenyl)sulfone component. This research demonstrates the compound's relevance in material science and polymer chemistry (Paventi, Chan, & Hay, 1996).
Antitumor Activity
Alqasoumi et al. (2009) investigated novel derivatives containing a pyrazole moiety for their antitumor activity. One compound, in particular, was found to be more effective than doxorubicin, a reference drug, showcasing the potential of sulfonamide derivatives in antitumor therapies (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).
Anticonvulsant Activity
Obniska et al. (2015) synthesized and evaluated a series of pyrrolidin-1-yl-acetamides for their anticonvulsant activity in animal models. This study identified several compounds showing protection in models of epilepsy, suggesting the potential use of such derivatives in the treatment of seizure disorders (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).
Properties
IUPAC Name |
N-[4-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-13(24)22-16-4-8-18(9-5-16)28(26,27)21-11-14-10-19(25)23(12-14)17-6-2-15(20)3-7-17/h2-9,14,21H,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFJFWHKYXNNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2694981.png)
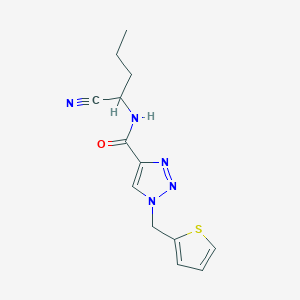
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide](/img/structure/B2694983.png)
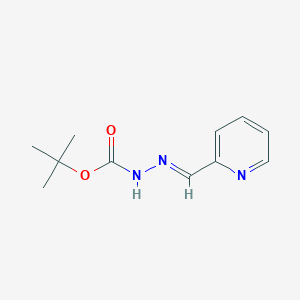
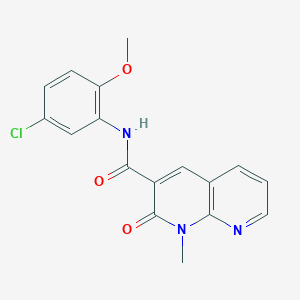
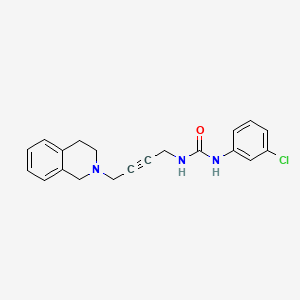



![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694994.png)
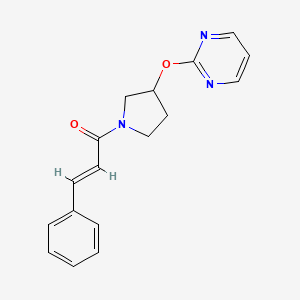
![2-hydroxy-2-methyl-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2695000.png)


